molecular formula C13H9N3 B3053728 Benzonitrile, 3-(phenylazo)- CAS No. 55669-57-3

Benzonitrile, 3-(phenylazo)-

Cat. No.: B3053728
CAS No.: 55669-57-3
M. Wt: 207.23 g/mol
InChI Key: IEGNDIZYZOKHDW-UHFFFAOYSA-N
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Description

Benzonitrile, 3-(phenylazo)-, also known as 3-(phenylazo)benzonitrile, is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Benzonitrile, 3-(phenylazo)- is a derivative of benzonitrile, where the phenylazo group is attached to the third position of the benzene ring. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-(phenylazo)- typically involves the diazotization of aniline followed by a coupling reaction with benzonitrile. The process can be summarized as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzonitrile in the presence of a base, such as sodium acetate, to yield benzonitrile, 3-(phenylazo)-.

Industrial Production Methods: Industrial production of benzonitrile, 3-(phenylazo)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 3-(phenylazo)- undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of 3-(phenylamino)benzonitrile.

    Substitution: Formation of nitro, sulfo, or halo derivatives of benzonitrile, 3-(phenylazo)-.

    Oxidation: Formation of various oxidized products depending on the specific conditions used.

Scientific Research Applications

Benzonitrile, 3-(phenylazo)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of azo-based prodrugs.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks. It is also used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 3-(phenylazo)- involves its interaction with molecular targets and pathways in biological systems. The azo group can undergo bioreduction to form aromatic amines, which can interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules, potentially altering their function.

Comparison with Similar Compounds

Benzonitrile, 3-(phenylazo)- can be compared with other azo compounds and benzonitrile derivatives:

    Similar Compounds: 4-(phenylazo)benzonitrile, 2-(phenylazo)benzonitrile, and other substituted benzonitriles.

    Uniqueness: The position of the phenylazo group on the benzene ring (third position) imparts unique chemical and physical properties to benzonitrile, 3-(phenylazo)-. This positional isomerism can influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

3-phenyldiazenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c14-10-11-5-4-8-13(9-11)16-15-12-6-2-1-3-7-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGNDIZYZOKHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464370
Record name Benzonitrile, 3-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55669-57-3
Record name Benzonitrile, 3-(phenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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